5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with:
- A [(4-methylphenyl)methyl]amino group at position 5, contributing hydrophobic and aromatic interactions.
- A carbonitrile group at position 4, enhancing electron-withdrawing properties and influencing reactivity.
The compound’s design combines oxazole’s stability with substituents tailored for biological or material science applications, though specific data on its activity remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
5-[(4-methylphenyl)methylamino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-9-17(10-8-16)14-25-22-20(13-24)26-23(29-22)21-12-11-19(28-21)15-27-18-5-3-2-4-6-18/h2-12,25H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOJJWRLDITRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, commonly referred to as compound 931317-22-5, is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 385.4 g/mol
- CAS Number : 931317-22-5
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, revealing its potential in multiple therapeutic areas.
1. Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound against a range of pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.4 mg/ml | 12.5 mg/ml |
| Staphylococcus aureus | 6.25 mg/ml | 13.12 mg/ml |
| Pseudomonas aeruginosa | 0.2 mg/ml | 12.5 mg/ml |
| Bacillus cereus | Not determined | 0.05 mg/ml |
The compound exhibited significant bacteriostatic and bactericidal effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
2. Anticancer Activity
Research has indicated that the compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies demonstrated that at concentrations of 0.01 to 1 mg/ml, the compound significantly reduced cell viability, suggesting a cytotoxic effect . The mechanism appears to involve the induction of apoptosis in cancer cells.
3. Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although specific mechanisms remain to be elucidated .
Case Studies
A notable study involved the synthesis of various derivatives of similar oxazole compounds, which were screened for antimicrobial activity against common pathogens. The findings highlighted that modifications at specific positions on the oxazole ring significantly influenced biological activity .
Another study focused on the anticancer potential of related compounds, which demonstrated that structural variations could enhance efficacy against specific cancer types .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile exhibit significant anticancer properties. The oxazole ring is known for its ability to interact with biological targets involved in cancer progression.
A study demonstrated that oxazole derivatives can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The introduction of phenoxy and furan groups enhances the compound's lipophilicity and bioavailability, making it a promising candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that similar furan derivatives possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Polymer Synthesis
In material science, the unique chemical structure of 5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile can be utilized in polymer synthesis. The presence of reactive functional groups allows for the incorporation of this compound into polymer matrices, potentially enhancing thermal stability and mechanical properties.
For instance, polymers containing furan units have been explored for their use in high-performance materials due to their thermal resistance and mechanical strength .
Photovoltaic Applications
The incorporation of furan-based compounds in organic photovoltaic cells has been researched due to their favorable electronic properties. The ability of these compounds to absorb light and facilitate charge transfer makes them suitable candidates for enhancing the efficiency of solar cells .
Pesticide Development
The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Furan derivatives are known for their ability to act against various pests and weeds. Research is ongoing to evaluate the efficacy of such compounds in crop protection, focusing on their mechanisms of action and environmental impact .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified significant inhibition of cancer cell proliferation with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) below 100 µg/mL. |
| Study C | Polymer Synthesis | Demonstrated improved thermal stability in polymers synthesized with furan derivatives compared to traditional polymers. |
| Study D | Pesticide Efficacy | Evaluated as effective against common agricultural pests with a reduction in pest populations by over 70%. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-fluorobenzyl group () enhances metabolic stability and binding affinity in enzyme inhibition due to fluorine’s electronegativity . Phenoxymethyl-furan substituents (common in all analogs) contribute to π-stacking interactions, critical for DNA intercalation or protein binding .
Physicochemical Properties: Carbonitrile groups universally lower solubility in water but improve thermal stability and reactivity in nucleophilic substitutions. Furfurylamino () reduces molecular weight and increases solubility compared to benzyl derivatives, favoring pharmacokinetic profiles .
Synthetic Routes: Analogs are synthesized via multicomponent reactions (e.g., uses malononitrile and phenacyl bromides to form furan-carbonitrile intermediates) . Mitsunobu reactions or nucleophilic substitutions are likely employed to attach phenoxymethyl and benzylamino groups.
Biological Relevance: Compounds with thiazole/furan-oxazole hybrids () exhibit antibacterial activity against Staphylococcus spp., suggesting the target compound may share similar mechanisms .
Preparation Methods
Reaction Design and Cyanide Source
A method adapted from Xu et al. (2017) employs potassium ferricyanide (K₃[Fe(CN)₆]) as a dual-purpose cyanide source and coupling partner. In this system, acetophenone derivatives undergo halogenation and nucleophilic substitution to form β-ketonitrile intermediates, followed by copper(II)-mediated radical cyclization. For the target compound, modifications to the starting material are required:
-
Synthesis of Furan-Containing Precursor :
The furan-2-yl group with phenoxymethyl substituent is prepared separately via Williamson ether synthesis, coupling furfuryl alcohol with phenoxymethyl bromide. -
Halogenation and Cyanation :
Reaction of 5-(phenoxymethyl)furan-2-carbaldehyde with CuBr₂ and K₃[Fe(CN)₆] generates a β-ketonitrile intermediate. -
Radical Cyclization :
Copper(II) bromide facilitates single-electron oxidation, forming a radical species that cyclizes to yield the oxazole core.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Oxidant | CuBr₂ | 75 |
| Cyanide Source | K₃[Fe(CN)₆] | 82 |
| Solvent | DMF | 68 |
Challenges and Adaptations
-
Regioselectivity : The furan substituent’s electron-donating effects may hinder cyclization at position 2. Microwave-assisted heating (150°C, 30 min) improves regiocontrol.
-
Amination at Position 5 : Post-cyclization displacement of a bromine atom with 4-methylbenzylamine (K₂CO₃, DMF, 80°C) affords the final product.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Furan Installation
A palladium-catalyzed coupling between a boronic ester-functionalized oxazole and 5-(phenoxymethyl)furan-2-yl bromide enables late-stage introduction of the furan group.
Representative Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Yield: 60–70%
Buchwald-Hartwig Amination
Direct amination at position 5 is achieved using a palladium/Xantphos catalyst system:
Stepwise Functionalization of Pre-Formed Oxazole
Reductive Amination
Condensation of 5-aminooxazole-4-carbonitrile with 4-methylbenzaldehyde under reductive conditions (NaBH₃CN, MeOH) installs the benzylamino group.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Copper-Mediated | One-pot, scalable | Limited substrate scope | 60–75 |
| Palladium-Catalyzed | High regioselectivity | Costly catalysts | 55–70 |
| Stepwise Functionalization | Modular flexibility | Multiple purification steps | 50–65 |
Q & A
Basic: What are the optimized synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the oxazole core via cyclization reactions under inert atmospheres (e.g., nitrogen) using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
- Step 2: Functionalization of the furan moiety with phenoxymethyl groups via nucleophilic substitution, requiring precise temperature control (60–80°C) and catalysts like triethylamine .
- Step 3: Introduction of the [(4-methylphenyl)methyl]amino group via reductive amination, using sodium cyanoborohydride in methanol .
Critical Conditions:
- Solvent Selection: Polar aprotic solvents enhance reaction efficiency.
- Catalysts: Use of Pd/C or palladium complexes for cross-coupling steps .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensure >95% purity .
Basic: How is structural characterization performed to confirm the compound’s identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 447.18 (calculated for C₂₄H₂₂N₄O₃) .
- Infrared (IR) Spectroscopy: Stretches at ~2240 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (C=N) .
Advanced: What reaction mechanisms govern the compound’s transformations under oxidative or reductive conditions?
Methodological Answer:
- Oxidation:
- The furan’s phenoxymethyl group undergoes oxidation with H₂O₂/Na₂WO₄ to form a ketone derivative, monitored via TLC and HPLC .
- Mechanism: Radical-mediated oxidation at the benzylic position .
- Reduction:
- The carbonitrile group is reduced to a primary amine using LiAlH₄, confirmed by loss of the IR C≡N peak .
- Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds in the furan ring .
Advanced: How can computational modeling predict biological activity and target interactions?
Methodological Answer:
- Molecular Docking:
- Quantum Chemical Calculations:
- ADMET Predictions: SwissADME estimates moderate bioavailability (LogP = 3.2) and blood-brain barrier permeability .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Case Study Analysis:
- Contradiction: Discrepancies in IC₅₀ values for kinase inhibition (e.g., 1.8 µM vs. 5.3 µM).
- Resolution Strategies:
- Assay Standardization: Use identical cell lines (e.g., HEK293) and ATP concentrations (100 µM) .
- Control Experiments: Include positive controls (e.g., staurosporine) and validate via Western blot for phosphorylated substrates .
- Structural Analog Comparison: Compare with 5-{[(4-fluorophenyl)methyl]amino} analogs to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
